molecular formula C8H14BrN3 B2791908 4-Bromo-2-tert-butyl-5-methylpyrazol-3-amine CAS No. 1251118-58-7

4-Bromo-2-tert-butyl-5-methylpyrazol-3-amine

Cat. No. B2791908
CAS RN: 1251118-58-7
M. Wt: 232.125
InChI Key: MWEVZBZPEFPREU-UHFFFAOYSA-N
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Description

4-Bromo-2-tert-butyl-5-methylpyrazol-3-amine, commonly referred to as BTBMP, is an organic compound used in various scientific and laboratory experiments. It is a colorless solid with a molecular weight of 250.2 g/mol, and is composed of bromine, tert-butyl, and methylpyrazol-3-amine. BTBMP is often used as an intermediate in organic synthesis, and is also used in the production of pharmaceuticals, pesticides, dyes, and other organic compounds.

Scientific Research Applications

BTBMP has a variety of scientific research applications. It is used in the synthesis of organic compounds, such as pharmaceuticals, pesticides, and dyes. It is also used in the synthesis of small molecules, such as peptides, proteins, and nucleic acids. Additionally, BTBMP is used in the synthesis of polymers, such as polyethylene and polypropylene.

Mechanism of Action

The mechanism of action of BTBMP is not fully understood. However, it is believed to act as a catalyst in the synthesis of organic compounds, by promoting the formation of new bonds between molecules. Additionally, BTBMP may act as an inhibitor of certain enzymes, such as proteases and phosphatases, which can affect the metabolism of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of BTBMP are not yet fully understood. However, it has been shown to have a variety of effects on enzymes and other proteins, such as proteases and phosphatases. Additionally, BTBMP has been shown to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus.

Advantages and Limitations for Lab Experiments

The main advantage of using BTBMP in laboratory experiments is its ability to act as a catalyst in the synthesis of organic compounds. Additionally, BTBMP is relatively non-toxic and has a low risk of contamination, making it an ideal choice for use in laboratory experiments. However, BTBMP is not as effective as other catalysts, such as palladium, and can be difficult to work with due to its high reactivity.

Future Directions

There are a variety of potential future directions for the use of BTBMP in scientific research. For example, further research could be done to explore the potential of BTBMP as a catalyst in the synthesis of other organic compounds, such as antibiotics and antiviral agents. Additionally, further research could be done to investigate the biochemical and physiological effects of BTBMP on enzymes and other proteins. Finally, further research could be done to explore the potential of BTBMP as an inhibitor of certain enzymes, such as proteases and phosphatases.

Synthesis Methods

BTBMP can be synthesized by a variety of methods, including a two-step synthesis process. The first step involves the reaction of 4-bromo-2-methylpyrazol-3-amine with tert-butyl bromide in the presence of a base, such as pyridine or triethylamine. This reaction produces an intermediate product, 4-bromo-2-tert-butyl-5-methylpyrazol-3-amine, which is then reacted with a reducing agent, such as sodium borohydride, to produce the desired product, BTBMP.

properties

IUPAC Name

4-bromo-2-tert-butyl-5-methylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrN3/c1-5-6(9)7(10)12(11-5)8(2,3)4/h10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEVZBZPEFPREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Br)N)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-tert-butyl-5-methylpyrazol-3-amine

CAS RN

1251118-58-7
Record name 4-bromo-1-tert-butyl-3-methyl-1H-pyrazol-5-amine
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